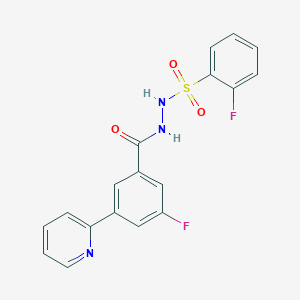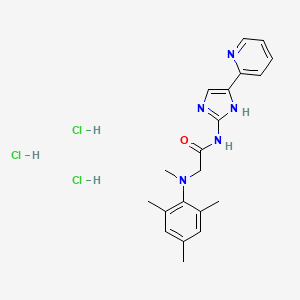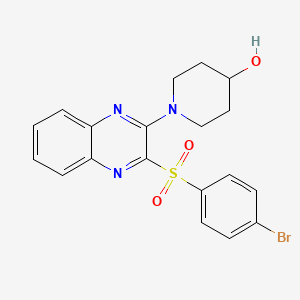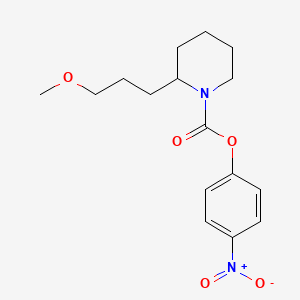
YKL-05-099
Übersicht
Beschreibung
YKL-05-099 ist ein potenter und selektiver Inhibitor von Salz-induzierbaren Kinasen (SIK1, SIK2 und SIK3). Es hat sich in der wissenschaftlichen Forschung, insbesondere in den Bereichen Onkologie und Immunologie, als vielversprechend erwiesen. Diese Verbindung wurde auf ihre Fähigkeit untersucht, die Funktion des Myozyten-Enhancement-Faktors 2C (MEF2C) zu unterdrücken und seine Rolle beim Fortschreiten der akuten myeloischen Leukämie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktionen zur Bildung des Endprodukts. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel geschützte Informationen, die von den Entwicklern gehalten werden. Es ist bekannt, dass die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren beinhaltet, um die gewünschten chemischen Umwandlungen zu erreichen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelauswahl, umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und anderen fortschrittlichen Fertigungstechniken könnte ebenfalls eingesetzt werden, um die Produktionseffizienz zu steigern .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen, wie Temperatur und Lösungsmittelauswahl, hängen von der gewünschten Reaktion und der Art der Ausgangsmaterialien ab .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen der Verbindung ergeben .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Onkologie: Es wurde gezeigt, dass es die Funktion von MEF2C unterdrückt und das Fortschreiten der akuten myeloischen Leukämie hemmt
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Hemmung der Aktivität von Salz-induzierbaren Kinasen (SIK1, SIK2 und SIK3). Diese Hemmung führt zur Unterdrückung der MEF2C-Funktion, die für das Wachstum und das Überleben bestimmter Krebszellen, wie z. B. derjenigen in der akuten myeloischen Leukämie, von entscheidender Bedeutung ist . Die Verbindung moduliert auch den Phosphorylierungszustand und die Kernlokalisation der Histon-Deacetylase 4 (HDAC4), was die Genexpression und die Zellfunktion weiter beeinflusst .
Wissenschaftliche Forschungsanwendungen
YKL-05-099 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
YKL-05-099 primarily targets the Salt-Inducible Kinases (SIKs), specifically SIK1 and SIK3, with IC50s of approximately 10 and 30 nM respectively . It has slightly less potent inhibitory activity against SIK2, with an IC50 of 40 nM . These kinases are involved in various cellular processes, including inflammation and bone formation .
Mode of Action
This compound binds to SIK1 and SIK3, inhibiting their kinase activity . This inhibition alters the phosphorylation state of Histone Deacetylase 4 (HDAC4), a repressive cofactor of the lineage transcription factor MEF2C . The compound also potently inhibits CSF1R, the receptor for the key osteoclastogenic cytokine M-CSF .
Biochemical Pathways
The inhibition of SIKs by this compound affects several biochemical pathways. It suppresses MEF2C function by altering the phosphorylation state and nuclear localization of HDAC4 . This leads to changes in the expression of genes regulated by MEF2C, affecting processes such as inflammation and bone formation .
Pharmacokinetics
This compound has been found to have a half-life (T1/2) of 120 minutes in mouse liver microsomes . This suggests that the compound has good metabolic stability, which is important for its bioavailability and efficacy.
Result of Action
The inhibition of SIKs by this compound has several molecular and cellular effects. It leads to a dose-dependent reduction in HDAC4 S246 phosphorylation . This results
Biochemische Analyse
Biochemical Properties
YKL-05-099 binds to SIK1 and SIK3 with IC50s of 10 and 30 nM, respectively . It has slightly less potent SIK2-inhibitory (IC50=40 nM) . In the context of AML, this compound suppresses the function of the lineage transcription factor MEF2C . This is achieved by altering the phosphorylation state and nuclear localization of histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C .
Cellular Effects
This compound has been shown to cause cell cycle arrest and apoptosis in MEF2C-expressing AML cell lines . This indicates that this compound can have profound effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of SIK3 kinase activity . This leads to changes in the phosphorylation state and nuclear localization of HDAC4, thereby suppressing MEF2C function .
Temporal Effects in Laboratory Settings
The effects of this compound on AML progression have been studied over time in both in vitro and in vivo conditions
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YKL-05-099 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
YKL-05-099 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent choice, depend on the desired reaction and the nature of the starting materials .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
YKL-05-099 ist einzigartig in seiner potenten und selektiven Hemmung von SIK1, SIK2 und SIK3. Ähnliche Verbindungen umfassen:
SIK2-Inhibitoren: Verbindungen, die selektiv SIK2 hemmen, aber möglicherweise nicht die gleiche breite Aktivität gegen SIK1 und SIK3 haben.
This compound zeichnet sich durch seine überlegenen pharmakokinetischen Eigenschaften und seine Fähigkeit aus, mehrere Signalwege zu modulieren, was es zu einem vielseitigen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
IUPAC Name |
3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINULODWGEVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: YKL-05-099 has demonstrated intriguing effects on bone formation and resorption. Studies show it increases bone formation in hypogonadal female mice without a corresponding increase in bone resorption. [] This is significant as most anabolic osteoporosis treatments, while enhancing bone formation, also increase bone resorption, potentially limiting their efficacy. Interestingly, while this compound inhibits SIKs, mice with global deletion of SIK2 and SIK3 show increased bone formation and resorption. [] This suggests that this compound might interact with additional targets involved in bone remodeling.
A: Besides SIKs, this compound also inhibits CSF1R, the receptor for macrophage colony-stimulating factor (M-CSF). [] M-CSF is crucial for osteoclast differentiation and function. Therefore, by inhibiting CSF1R, this compound can suppress osteoclast activity and bone resorption. This dual targeting of SIKs and CSF1R explains why this compound can uncouple bone formation and resorption, promoting bone formation without increasing bone breakdown. []
A: Several lines of evidence point to the on-target activity of this compound in AML. Firstly, genetic targeting of SIK3 or MEF2C mirrored the effects of this compound, suppressing AML cell growth both in vitro and in vivo. [] Secondly, this compound treatment led to the dephosphorylation and nuclear accumulation of HDAC4, consistent with SIK3 inhibition. [] Thirdly, introducing a gatekeeper mutation in SIK3, which confers resistance to this compound, attenuated the compound's anti-proliferative effects. [] This confirms that this compound exerts its effects primarily through SIK3 inhibition.
A: this compound has shown promising results in preclinical models of AML, particularly those with high MEF2C expression, which is associated with poor prognosis. [] By inhibiting SIK3 and subsequently suppressing MEF2C function, this compound induces cell cycle arrest and apoptosis in AML cells. [] Animal studies demonstrated that this compound attenuates disease progression and extends survival in MLL-AF9 AML models. [] These findings support further investigation of this compound and the development of improved SIK3 inhibitors for potential clinical application in AML patients.
A: this compound's therapeutic potential extends beyond AML. Studies have explored its use in models of inflammatory diseases. Research indicates that this compound can modulate inflammatory cytokine responses, similar to genetic SIK inhibition. [] Furthermore, research suggests a potential role for SIK1 inhibition by this compound in the treatment of desmoplastic small round cell tumor. []
A: Despite its potential, this compound has some limitations. It is essential to note that this compound is a tool compound, not yet optimized for clinical use. While it displays favorable pharmacokinetic properties, achieving sustained serum concentrations above its IC50 for SIK2 inhibition, [] further development is needed to enhance its specificity, bioactivity, and drug-like properties. [] Additionally, more research is required to fully understand its long-term effects and potential toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)

![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)



